Butyl 2-hydroxy-2-methylpropanoate
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Overview
Description
Butyl 2-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C8H16O3This compound is characterized by its ester functional group and is often utilized in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 2-hydroxy-2-methylpropanoate can be synthesized through the esterification of 2-hydroxy-2-methylpropanoic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency while minimizing waste. The use of advanced catalytic systems and optimized reaction conditions allows for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-2-methylpropanoic acid.
Reduction: Formation of butyl alcohol and 2-hydroxy-2-methylpropanol.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Butyl 2-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of butyl 2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2-methylpropanoate
- Ethyl 2-hydroxy-2-methylpropanoate
- Propyl 2-hydroxy-2-methylpropanoate
Uniqueness
Butyl 2-hydroxy-2-methylpropanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl ester exhibits different solubility, reactivity, and stability characteristics, making it suitable for specific applications in various fields .
Properties
CAS No. |
816-50-2 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
butyl 2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C8H16O3/c1-4-5-6-11-7(9)8(2,3)10/h10H,4-6H2,1-3H3 |
InChI Key |
KDOLGPLJUMQYBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)(C)O |
Origin of Product |
United States |
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